molecular formula C19H25N3O3 B15035099 2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol

2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol

Cat. No.: B15035099
M. Wt: 343.4 g/mol
InChI Key: DBQCOPKIJVTJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol is a complex organic compound with a molecular formula of C19H25N3O3 This compound is characterized by the presence of methoxy groups, a phenol group, and a piperazine ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethoxyphenol with 4-(pyridin-4-ylmethyl)piperazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and phenol groups, along with the piperazine and pyridine moieties, makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

2,6-dimethoxy-4-[[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C19H25N3O3/c1-24-17-11-16(12-18(25-2)19(17)23)14-22-9-7-21(8-10-22)13-15-3-5-20-6-4-15/h3-6,11-12,23H,7-10,13-14H2,1-2H3

InChI Key

DBQCOPKIJVTJEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.